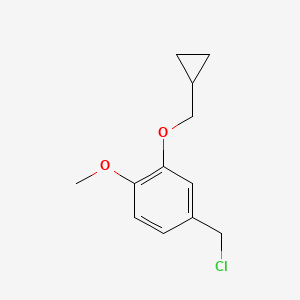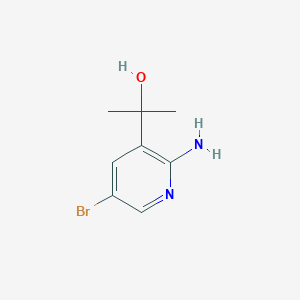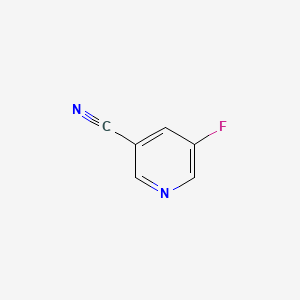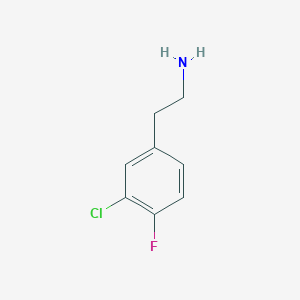
Oxan-4-yl carbonochloridate
Descripción general
Descripción
Oxan-4-yl carbonochloridate, also known as carbonochloridic acid, tetrahydro-2H-pyran-4-yl ester, is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It is a versatile compound widely used in scientific research and industrial applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for oxan-4-yl carbonochloridate involves the reaction of tetrahydropyran-4-ol with bis(trichloromethyl)carbonate in the presence of pyridine and tetrahydrofuran. The reaction is carried out under ice-cooling conditions, followed by stirring at room temperature. The product is then extracted and purified using ethyl acetate and water.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxan-4-yl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form tetrahydropyran-4-ol and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as pyridine.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield esters.
Aplicaciones Científicas De Investigación
Oxan-4-yl carbonochloridate has numerous applications in scientific research, including:
Synthesis of Antifungal Agents: It is used as an intermediate in the synthesis of novel antifungal agents containing imidazole.
Air Quality Modeling: It is involved in the development of chemical oxidant mechanisms for air quality simulation models.
Protein Oxidation Studies: It is used in studies of protein oxidation in meat systems, particularly in understanding the chemical processes during meat processing and storage.
Water Oxidation Catalysts: It is used in the development of bio-inspired water oxidation catalysts.
Surface Chemistry of Carbon Nanotubes: It is involved in studies on the surface chemistry of carbon nanotubes under various chemical treatments.
Mecanismo De Acción
The mechanism of action of oxan-4-yl carbonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.
Comparación Con Compuestos Similares
Oxan-4-yl carbonochloridate can be compared with similar compounds such as:
Tetrahydropyran-4-yl chlorocarbonate: Similar in structure but differs in reactivity and applications.
Oxan-4-yl chloroformate: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields of scientific research and industry.
Propiedades
IUPAC Name |
oxan-4-yl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c7-6(8)10-5-1-3-9-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPXWKCKQMBYBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626267 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89641-80-5 | |
| Record name | Oxan-4-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-yl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)







![2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid](/img/structure/B1322407.png)




